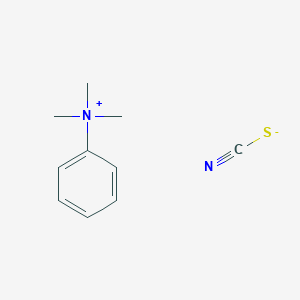
N,N,N-Trimethylanilinium thiocyanate
Description
N,N,N-Trimethylanilinium thiocyanate is a quaternary ammonium salt composed of a trimethylanilinium cation and a thiocyanate (SCN⁻) anion. It is synthesized via alkylation of aniline with methyl iodide, followed by ion exchange to replace the iodide with thiocyanate . This compound is notable for its role in coordination chemistry and organic synthesis, where the thiocyanate anion can act as a versatile ligand or nucleophile. Its structure is characterized by a positively charged aromatic ammonium core and a linear thiocyanate counterion, which often participates in hydrogen bonding or metal coordination .
Properties
CAS No. |
90786-84-8 |
|---|---|
Molecular Formula |
C10H14N2S |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
trimethyl(phenyl)azanium;thiocyanate |
InChI |
InChI=1S/C9H14N.CHNS/c1-10(2,3)9-7-5-4-6-8-9;2-1-3/h4-8H,1-3H3;3H/q+1;/p-1 |
InChI Key |
ALNHPAMBWQAKJO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1.C(#N)[S-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N,N-Trimethylanilinium thiocyanate can be synthesized through the quaternization of aniline with methyl iodide, followed by anion exchange with thiocyanate. The reaction typically involves:
Quaternization: Aniline is reacted with excess methyl iodide in the presence of a base such as sodium hydroxide to form N,N,N-trimethylanilinium iodide.
Anion Exchange: The iodide salt is then treated with a thiocyanate source, such as potassium thiocyanate, to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction completion.
Chemical Reactions Analysis
Types of Reactions: N,N,N-Trimethylanilinium thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can yield demethylated aniline derivatives.
Substitution: The thiocyanate anion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under mild conditions.
Major Products:
Oxidation: N,N,N-Trimethylanilinium N-oxide.
Reduction: N,N-Dimethylaniline.
Substitution: Various substituted anilinium salts depending on the nucleophile used.
Scientific Research Applications
N,N,N-Trimethylanilinium thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a methylating agent in organic synthesis and as a phase-transfer catalyst in various reactions.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in polymer design, fluor
Comparison with Similar Compounds
N,N,N-Trimethylanilinium Halides and Derivatives
N,N,N-Trimethylanilinium derivatives share the same cationic core but differ in their anions. Key comparisons include:
The thiocyanate derivative is distinct due to the SCN⁻ anion’s ability to coordinate metals, unlike bromide or trifluoromethanesulfonate. This makes it valuable in synthesizing coordination polymers .
Ammonium Thiocyanate Salts
Ammonium thiocyanate (NH₄SCN) is a simpler analog with similar reactivity but lacks the aromatic quaternary ammonium structure. Key differences:
Comparison in Coordination Chemistry
Thiocyanate Coordination Modes
Thiocyanate anions exhibit terminal (N- or S-bound) or bridging (μ-1,3 or μ-1,1,3) coordination. In this compound, the SCN⁻ typically binds metals via nitrogen, as seen in ruthenium complexes like [Ru(py)₄(NCS)₂], where SCN⁻ retains linearity (N-C-S angle >179°) . This contrasts with transition-metal thiocyanates (e.g., Cu(NCS)₂), where SCN⁻ adopts bridging modes to form chains or networks .
Structural Variability in Polymers
This compound’s bulky cation may limit structural diversity compared to smaller cations. For example:
- Cadmium Polymers : [Cd₃(NCS)₂(3-pyc)₄(H₂O)₄] uses SCN⁻ in both terminal and bridging modes, creating 2D networks .
- Copper Polymers: [Cu(NCS)₂(4-cyanopyridine)₂] forms isotypic structures with β-1,3 bridging, a motif less accessible with bulky cations .
Reactivity and Functional Comparisons
Nucleophilic Reactivity
The thiocyanate anion in this compound participates in nucleophilic substitutions, akin to NH₄SCN. For example, both react with hydrazonoyl halides to form thiadiazoles . However, the trimethylanilinium cation may influence reaction rates due to steric or electronic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


